4-Cyano-N-{3-[(S)-cyclopropyl{4-hydroxy-2-oxo-6-[(2R)-1-phenylbutan-2-yl]-2H-pyran-3-yl}methyl]phenyl}benzene-1-sulfonamide
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Overview
Description
4-Cyano-N-{3-[(S)-cyclopropyl{4-hydroxy-2-oxo-6-[(2R)-1-phenylbutan-2-yl]-2H-pyran-3-yl}methyl]phenyl}benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a cyano group, a cyclopropyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-{3-[(S)-cyclopropyl{4-hydroxy-2-oxo-6-[(2R)-1-phenylbutan-2-yl]-2H-pyran-3-yl}methyl]phenyl}benzene-1-sulfonamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a hydroxy ketone.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction.
Formation of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the compound with a sulfonyl chloride in the presence of a base.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed on the cyano group to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as sodium azide or alkyl halides can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound can be used as a probe to study enzyme-substrate interactions, particularly those involving sulfonamide groups. It can also be used in the development of new biochemical assays.
Medicine
In medicine, the compound has potential applications as a drug candidate due to its unique structural features. It can be explored for its activity against various biological targets, including enzymes and receptors.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-Cyano-N-{3-[(S)-cyclopropyl{4-hydroxy-2-oxo-6-[(2R)-1-phenylbutan-2-yl]-2H-pyran-3-yl}methyl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize sulfonamide substrates. The cyano group can participate in hydrogen bonding interactions, enhancing the binding affinity of the compound to its target. The overall effect of the compound is determined by the combined interactions of its various functional groups with the molecular target.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-N-{3-[(S)-cyclopropyl{4-hydroxy-2-oxo-6-[(2R)-1-phenylbutan-2-yl]-2H-pyran-3-yl}methyl]phenyl}benzene-1-sulfonamide: This compound is unique due to its combination of a cyano group, a cyclopropyl group, and a sulfonamide group.
N-Cyano-N-phenyl-p-toluene sulfonamide: Similar in structure but lacks the pyran ring and cyclopropyl group.
4-Cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide: Similar in structure but contains a furan ring instead of a pyran ring.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides multiple sites for functionalization, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
162170-29-8 |
---|---|
Molecular Formula |
C32H30N2O5S |
Molecular Weight |
554.7 g/mol |
IUPAC Name |
4-cyano-N-[3-[(S)-cyclopropyl-[4-hydroxy-2-oxo-6-[(2R)-1-phenylbutan-2-yl]pyran-3-yl]methyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C32H30N2O5S/c1-2-23(17-21-7-4-3-5-8-21)29-19-28(35)31(32(36)39-29)30(24-13-14-24)25-9-6-10-26(18-25)34-40(37,38)27-15-11-22(20-33)12-16-27/h3-12,15-16,18-19,23-24,30,34-35H,2,13-14,17H2,1H3/t23-,30+/m1/s1 |
InChI Key |
OCXOYYFOGHBUKE-DJUQAAIZSA-N |
Isomeric SMILES |
CC[C@H](CC1=CC=CC=C1)C2=CC(=C(C(=O)O2)[C@@H](C3CC3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)C#N)O |
Canonical SMILES |
CCC(CC1=CC=CC=C1)C2=CC(=C(C(=O)O2)C(C3CC3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)C#N)O |
Origin of Product |
United States |
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